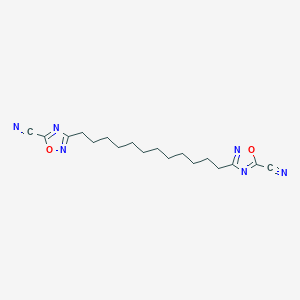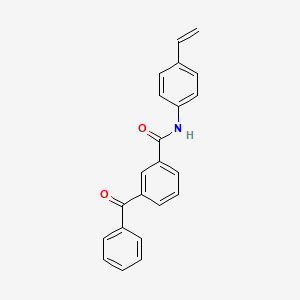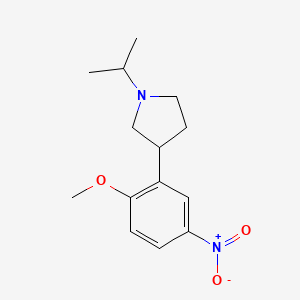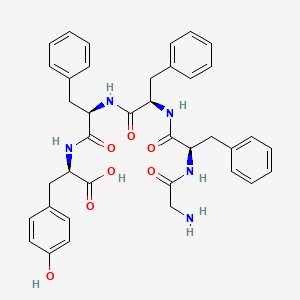
3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) typically involves the reaction of dodecanedioic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of thionyl chloride to convert the dodecanedioic acid into the corresponding acyl chloride, which then reacts with amidoxime to form the oxadiazole ring . The reaction conditions often include refluxing in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions, potentially disrupting the function of enzymes or other proteins. The nitrile group can also participate in chemical reactions that modify the activity of biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: This compound is used as an energetic material and has similar structural features but different functional groups.
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine): This compound has an amine group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) is unique due to its combination of a long aliphatic chain and the oxadiazole ring with a nitrile group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in different fields .
Eigenschaften
CAS-Nummer |
648440-98-6 |
|---|---|
Molekularformel |
C18H24N6O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-[12-(5-cyano-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole-5-carbonitrile |
InChI |
InChI=1S/C18H24N6O2/c19-13-17-21-15(23-25-17)11-9-7-5-3-1-2-4-6-8-10-12-16-22-18(14-20)26-24-16/h1-12H2 |
InChI-Schlüssel |
YNOIHXJOCAUKLM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCC1=NOC(=N1)C#N)CCCCCC2=NOC(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)



![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)

![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
